molecular formula C15H14N2O3 B8677052 4-(1-ethyl-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol CAS No. 680610-92-8

4-(1-ethyl-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol

Cat. No. B8677052
M. Wt: 270.28 g/mol
InChI Key: FPECYZJXGMTZAF-UHFFFAOYSA-N
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Patent
US07241791B2

Procedure details

A mixture of 2,2′,4,4′-tetrahydroxybenzophenone (0.123 g, 0.5 mmol), sodium acetate (0.164 g, 2.0 mmol) and ethylhydrazine oxalate (0.30 g, 2.0 mmol) in 2 mL H2O was heated at 90° C. overnight. The cooled reaction mixture was partitioned with EtOAc and 1 N HCl. The organic layer was dried (Na2SO4) and concentrated in vacuo to give the crude product. The residue was purified by HPLC chromatography using a silica gel column 150×12 mm (Biotage) at 10 mL/min with methyl-t-butyl ether/hexane (1:3, v/v) to give 0.025 g of product as an off-white solid.
Quantity
0.123 g
Type
reactant
Reaction Step One
Quantity
0.164 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:17]=[C:16]([OH:18])[CH:15]=[CH:14][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][C:7]=1[OH:13])=O.C([O-])(=O)C.[Na+].C(O)(=O)C(O)=O.[CH2:30]([NH:32][NH2:33])[CH3:31]>O>[CH2:30]([N:32]1[C:2]2[C:3](=[CH:14][CH:15]=[C:16]([OH:18])[CH:17]=2)[C:4]([C:6]2[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][C:7]=2[OH:13])=[N:33]1)[CH3:31] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.123 g
Type
reactant
Smiles
OC1=C(C(=O)C2=C(C=C(C=C2)O)O)C=CC(=C1)O
Name
Quantity
0.164 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C(=O)O)(=O)O.C(C)NN
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was partitioned with EtOAc and 1 N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
The residue was purified by HPLC chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)N1N=C(C2=CC=C(C=C12)O)C1=C(C=C(C=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.025 g
YIELD: CALCULATEDPERCENTYIELD 18.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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